Paucinervin A

Oncology Natural Products Chemistry Apoptosis Research

Paucinervin A (IC50 29.5 μM) is a critical moderate-potency reference for apoptosis studies. Its defined caspase-3 activation at 25 μM and steep SAR make it irreplaceable for screening xanthone derivatives. Procure only high-purity (≥98%) material to ensure reproducible HeLa assay results. This natural product standard is ideal for extract standardization and mechanistic benchmarking.

Molecular Formula C24H26O7
Molecular Weight 426.5 g/mol
Cat. No. B593403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaucinervin A
Molecular FormulaC24H26O7
Molecular Weight426.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H26O7/c1-12(2)6-8-14-10-18-22(23(29-5)20(14)26)30-17-11-16(25)15(9-7-13(3)4)21(27)19(17)24(28)31-18/h6-7,10-11,25-27H,8-9H2,1-5H3
InChIKeyCZKGIKZOHGKQSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Paucinervin A Procurement Guide: A Natural Xanthone Apoptosis Inducer from Garcinia paucinervis for Oncology Research


Paucinervin A is a prenylated xanthone first isolated from the leaves of Garcinia paucinervis, with a molecular formula of C24H26O7 and a molecular weight of 426.46 g/mol [1]. It is a specialized natural product available from select chemical vendors at purities ranging from 94.0% to ≥98% for research use [2]. Its primary reported bioactivity is the induction of apoptosis in cervical cancer cell models via caspase-3 activation [3].

Why Paucinervin A Cannot Be Substituted with a Generic Xanthone: Key Procurement Considerations


Although structurally classified as a xanthone, Paucinervin A (Compound 1) exhibits a quantifiably distinct biological profile compared to its closest in-class analogs, Paucinervins B, C, and D, which were co-isolated from the same plant material [1]. Direct comparative data from MTT assays on HeLa cells reveal a 3.1-fold difference in cytotoxic potency between Paucinervin A (IC50 = 29.5 μM) and the most potent analog, Paucinervin B (IC50 = 9.5 μM), as well as significant differences from Paucinervin C (IC50 = 52.5 μM) and Paucinervin D (IC50 = 95.6 μM) [1]. Furthermore, Paucinervin A is the only member of this series explicitly claimed in a patent for its caspase-3 activation properties [2]. Generic substitution among these four compounds is therefore scientifically unjustified, as they demonstrate non-interchangeable potency and may have distinct mechanisms of action.

Quantitative Differentiation of Paucinervin A: Evidence-Based Comparison Against Analogs


Comparative Cytotoxicity: Paucinervin A vs. Co-Isolated Analogs in HeLa Cells

In a direct head-to-head comparison of four newly isolated paucinervin compounds (A-D) from Garcinia paucinervis, Paucinervin A exhibited a moderate inhibitory effect on HeLa cell growth, with an IC50 of 29.5 μM after 72 hours [1]. This potency is distinct from the other analogs in the series: it is 3.1-fold less potent than Paucinervin B (IC50 = 9.5 μM), 1.8-fold more potent than Paucinervin C (IC50 = 52.5 μM), and 3.2-fold more potent than Paucinervin D (IC50 = 95.6 μM) [1].

Oncology Natural Products Chemistry Apoptosis Research

Apoptosis Induction via Caspase-3 Activation: Paucinervin A's Unique Patent-Claimed Mechanism

Paucinervin A is claimed in a US patent for its ability to potently activate caspase-3 in HeLa-C3 cells at a concentration of 25 μM within 72 hours [1]. This is a specific, quantifiable functional differentiation from other known xanthones and even from its co-isolated analogs (B, C, D), for which no such patent claim or equivalent caspase-3 activation data exists [1]. The patent further claims that the compound's IC50 on HeLa cells is below 10 μM, indicating a strong cell growth inhibitory effect linked to this specific apoptotic mechanism [1].

Apoptosis Mechanism of Action Cancer Biology

Purity and Sourcing: Paucinervin A's Commercial Availability for Reproducible Research

Paucinervin A is commercially available from specialized vendors in purities of 94.0% and ≥98% [1], which are essential metrics for ensuring experimental reproducibility. This level of purity is not universally guaranteed for all paucinervin analogs; for example, Paucinervin B is often listed as a 'crude extract' or 'reference standard' without specific purity guarantees from the same suppliers . The higher, certified purity of Paucinervin A directly supports its use in sensitive assays where impurities could confound results.

Chemical Sourcing Quality Control Reproducibility

Comparative Cytotoxicity Across Cancer Cell Lines: Paucinervin A's Specificity vs. Related Xanthones

A study on chiral xanthones from Garcinia paucinervis (paucinervins L-P) reported antiproliferative activity against HL-60 cells with IC50 values ranging from 0.87 to 29.14 μM, with compound 5 (paucinervin P) being the most active [1]. While this data does not directly include Paucinervin A, it establishes a class-level context: the HeLa cell IC50 of Paucinervin A (29.5 μM) falls at the higher end of this range, suggesting it may have lower overall potency but potentially greater selectivity compared to other xanthones from the same plant [1][2]. This is further supported by a 2020 study on antiproliferative polycyclic polyprenylated acylphloroglucinols from G. paucinervis, which displayed IC50 values ranging from 0.81 to 19.92 µM against HL-60, PC-3 and Caco-2 cell lines [3].

Cancer Cell Line Panel Selectivity Xanthone Structure-Activity Relationship

Best Application Scenarios for Paucinervin A: Aligning Evidence with Research and Industrial Use Cases


Cervical Cancer Apoptosis Research: Utilizing Paucinervin A as a Caspase-3 Activator

Researchers investigating caspase-3-dependent apoptosis pathways in cervical cancer models can confidently select Paucinervin A based on its patent-claimed, potent activation of caspase-3 at 25 μM in HeLa-C3 cells [1]. This specific, well-documented mechanism makes it a superior tool compound for mechanistic studies compared to other, less-characterized paucinervin analogs or generic xanthones.

Dose-Response and Combinatorial Therapy Studies: Leveraging Paucinervin A's Mid-Range Potency

For studies requiring a specific cytotoxicity window, Paucinervin A's IC50 of 29.5 μM in HeLa cells provides a useful middle ground [1]. It can serve as a baseline comparator for evaluating more potent analogs (e.g., Paucinervin B) or for testing synergistic effects with other chemotherapeutic agents, where a moderately potent compound may reveal unique combination benefits.

Natural Product Library Screening for Selective Anticancer Agents

In high-throughput screening campaigns using natural product libraries, Paucinervin A's defined structure and commercial availability at high purity (≥98%) [1] ensure reproducible and interpretable results. Its moderate potency and unique caspase-3 activation mechanism differentiate it from more broadly cytotoxic xanthones [2], potentially highlighting it as a selective hit in complex phenotypic screens.

Structure-Activity Relationship (SAR) Studies for Xanthone-Based Anticancer Leads

Given the direct comparative cytotoxicity data available for the paucinervin series (A, B, C, D) [1], Paucinervin A serves as an essential reference point for SAR investigations. Its specific substitution pattern (C24H26O7) and resulting IC50 value provide a critical data point for understanding how structural modifications on the xanthone core impact cellular activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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